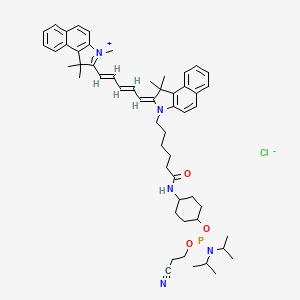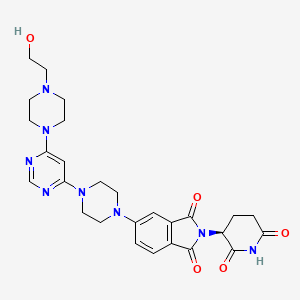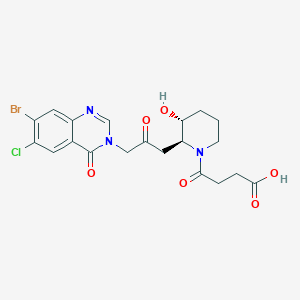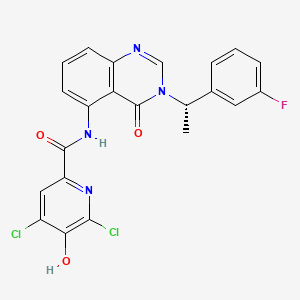
Cy5.5 Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5.5 Phosphoramidite is a fluorophore belonging to the cyanine dye family. It is widely used in molecular biology and biochemistry for labeling oligonucleotides. This compound emits fluorescence in the far-red range of the spectrum, making it particularly useful for applications requiring multiplexing and minimal background interference .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 Phosphoramidite involves the preparation of cyanine dyes followed by the attachment of a phosphoramidite group. The general synthetic route includes:
Preparation of Cyanine Dye: The cyanine dye is synthesized by condensing indole derivatives with reactive intermediates such as aldehydes or ketones.
Attachment of Phosphoramidite Group: The cyanine dye is then reacted with a phosphoramidite reagent, typically involving a protective group such as monomethoxytrityl (MMT) to ensure stability during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are often used to incorporate the dye into oligonucleotides, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5.5 Phosphoramidite primarily undergoes substitution reactions during its incorporation into oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a stable phosphite triester linkage .
Common Reagents and Conditions
Reagents: Common reagents include phosphoramidite reagents, protective groups like MMT, and coupling agents such as tetrazole.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major product of these reactions is the Cy5.5-labeled oligonucleotide, which can be used for various applications in molecular biology and biochemistry .
Wissenschaftliche Forschungsanwendungen
Cy5.5 Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Wirkmechanismus
The mechanism of action of Cy5.5 Phosphoramidite involves its ability to emit fluorescence upon excitation. The cyanine dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and quantified. This property is exploited in various fluorescence-based assays and imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Cy5.5 Phosphoramidite is part of the cyanine dye family, which includes other compounds such as:
Cyanine 3 Phosphoramidite: Emits fluorescence in the green range and is used for applications requiring shorter wavelengths.
Cyanine 5 Phosphoramidite: Emits fluorescence in the red range and is similar to Cy5.5 but with slightly different spectral properties.
Cyanine 7 Phosphoramidite: Emits fluorescence in the near-infrared range and is used for deep tissue imaging.
This compound is unique due to its emission in the far-red range, making it suitable for applications requiring minimal background interference and high sensitivity .
Eigenschaften
Molekularformel |
C55H71ClN5O3P |
|---|---|
Molekulargewicht |
916.6 g/mol |
IUPAC-Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChI-Schlüssel |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)



![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)





